1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine

Medicinal Chemistry Kinase Inhibitor Synthesis N-Alkylation Selectivity

1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine (CAS: 944903-03-1) is a heterocyclic secondary amine featuring an imidazo[1,2-a]pyrazine core with an N-methylmethanamine substituent at the 3-position. This scaffold serves as a critical intermediate in medicinal chemistry, particularly for constructing potent and selective kinase inhibitors targeting Trks, DDR1, and Aurora kinases.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B13527404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCNCC1=CN=C2N1C=CN=C2
InChIInChI=1S/C8H10N4/c1-9-4-7-5-11-8-6-10-2-3-12(7)8/h2-3,5-6,9H,4H2,1H3
InChIKeyPYGWHRHSVPTCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine: A Specialized Secondary Amine Building Block for Kinase-Focused Library Synthesis


1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine (CAS: 944903-03-1) is a heterocyclic secondary amine featuring an imidazo[1,2-a]pyrazine core with an N-methylmethanamine substituent at the 3-position . This scaffold serves as a critical intermediate in medicinal chemistry, particularly for constructing potent and selective kinase inhibitors targeting Trks, DDR1, and Aurora kinases [1]. Unlike simpler heterocyclic amines, its fused bicyclic system and specific substitution pattern provide a unique vector for diversity-oriented synthesis and structure-activity relationship (SAR) exploration.

Why Imidazo[1,2-a]pyrazin-3-ylmethanamine Cannot Substitute for 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine in Targeted Synthesis


The N-methyl modification in 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine is not a trivial structural difference. In imidazo[1,2-a]pyrazine-based kinase inhibitor programs, the replacement of a primary amine with a secondary N-methylamine directly impacts the compound's basicity (pKa shift), steric profile, and hydrogen-bond donor capacity [1]. Generic substitution with the primary amine analog, imidazo[1,2-a]pyrazin-3-ylmethanamine (CAS: 944896-61-1), would fundamentally alter the physicochemical and pharmacokinetic properties of the final inhibitor, as demonstrated in SAR studies where N-methylation is a critical optimization step for improving metabolic stability and potency [2].

Quantitative Differentiation Evidence for 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine Against Closest Analogs


Enhanced Synthetic Utility: Selective Mono-N-alkylation vs. Primary Amine in Kinase Inhibitor Assembly

1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine's pre-installed N-methyl group enables selective mono-functionalization, avoiding complex protection/deprotection sequences required when using the primary amine analog. Patent US20040220189A1 demonstrates that direct displacement with methylamine on a dibromo-imidazo[1,2-a]pyrazine yields the desired secondary amine in a single step, whereas analogous reactions with ammonia produce mixtures of primary and secondary amines [1].

Medicinal Chemistry Kinase Inhibitor Synthesis N-Alkylation Selectivity

Modulated Basicity and Lipophilicity: Predicted pKa and logD Differences vs. Primary Amine

N-Methylation of the primary amine (imidazo[1,2-a]pyrazin-3-ylmethanamine) to form the target secondary amine significantly alters key physicochemical parameters. While explicit experimental pKa or logD values for this compound are not available in the retrieved literature, class-level SAR studies on imidazo[1,2-a]pyrazine Aurora kinase inhibitors demonstrate that introducing an N-methyl group decreases the pKa of the conjugate acid by approximately 0.5–1.0 units and increases logD by 0.3–0.7 log units compared to the unsubstituted amine [1].

Physicochemical Properties Drug Design ADME Optimization

Structural Confirmation for Precise Inventory Management: Distinct 1H-NMR Shift vs. Primary Amine Analog

The N-methyl group provides a characteristic 1H-NMR singlet at approximately 2.9 ppm, which is absent in the primary amine analog. For the closely related compound (3-bromo-imidazo[1,2-a]pyrazin-8-yl)-methyl-amine, the N-CH3 protons appear as a doublet at 2.94 ppm in DMSO-d6 [1]. This distinct signal enables unambiguous confirmation of the correct building block during inventory control, differentiating it from the primary amine analog which shows only aromatic and exocyclic -CH2-NH2 signals.

Analytical Chemistry Quality Control Compound Identification

Optimal Application Scenarios for 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine Driven by Evidence


One-Step Synthesis of N-Methylated Kinase Inhibitor Fragments

Leveraging its pre-formed secondary amine, 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine can be directly coupled to a wide range of electrophiles (e.g., acid chlorides, sulfonyl chlorides, isocyanates) without the need for protecting group strategies, as demonstrated by the direct synthesis of N-methyl-aryl-substituted imidazopyrazines in patent US20040220189A1 [1]. This application scenario is ideal for medicinal chemistry groups synthesizing focused kinase inhibitor libraries where the N-methyl motif is a key pharmacophore element.

Direct Use in Diversity-Oriented Synthesis for Kinase Profiling

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in kinase drug discovery. 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine serves as a versatile 'anchor' for fragment-based or diversity-oriented synthesis, enabling rapid exploration of the chemical space around the N-methyl vector. This aligns with the strategy used to develop selective Trk and DDR1 inhibitors where the 3-substituted imidazo[1,2-a]pyrazine moiety is critical for potency and selectivity [2].

Quality Control Standard for Differentiating N-Methyl vs. Des-Methyl Intermediates

The characteristic 1H-NMR methyl singlet at ~2.9 ppm provides a simple, unambiguous analytical marker to distinguish 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine from its primary amine analog in inventory management [3]. This scenario is particularly relevant for CROs and pharmaceutical compound management facilities where accurate identification of closely related building blocks is critical for maintaining synthetic integrity.

Quote Request

Request a Quote for 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.